Monomethacylamideethylenediamine hcl
Overview
Description
Monomethacylamideethylenediamine hcl, with the molecular formula C6H13ClN2O, is a chemical compound . It is not intended for human or veterinary use and is primarily used for research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
This compound has a molecular weight of 164.63 g/mol. More details about its molecular structure can be found in databases like PubChem .Scientific Research Applications
Synthesis and Polymerization
A study by Mathias et al. (2004) discussed the synthesis of new hydroxylated monomers through Michael addition reactions involving ethanolamine and various amines with 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM). This process, which didn't require a catalyst, led to the selective formation of secondary and tertiary amine products. The photopolymerization kinetics of these monomers were explored, suggesting potential applications in developing novel polymeric materials with specific properties (Mathias et al., 2004).
Drug Targeting and Delivery
Needham et al. (2011) developed a chemistry platform to enhance the delivery of small-molecule drugs to specific cells, particularly to the monocyte-macrophage lineage. This was achieved by attaching a small esterase-sensitive chemical motif (ESM) to drugs, thereby enabling selective delivery. This approach could significantly improve therapeutic outcomes by targeting specific cell types involved in diseases such as inflammation and cancer (Needham et al., 2011).
Templated Synthesis
Lucas et al. (2011) reported on the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. This study highlighted how specific templates can influence the synthesis of complex macrocyclic structures, potentially applicable in creating novel molecular containers and receptors for chemical sensing and molecular recognition applications (Lucas et al., 2011).
Epigenetic Modifications
Chen et al. (2013) developed a method for quantifying 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA, demonstrating its application in hepatocellular carcinoma tissues. This research provides insights into the epigenetic modifications associated with cancer, suggesting potential diagnostic and therapeutic targets (Chen et al., 2013).
properties
IUPAC Name |
N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSMHXACRXXLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Q & A
Q1: What is the role of monomethacylamideethylenediamine hcl in developing the heparin-immobilized polycaprolactone vascular grafts?
A1: this compound, also known as 2-aminoethyl methacrylate hydrochloride (AEMA), plays a crucial role as a linker molecule in developing the heparin-immobilized polycaprolactone (PCL) vascular grafts [].
- Enhancing Biocompatibility: This heparin immobilization significantly improves the biocompatibility of the PCL vascular grafts. Heparin's presence helps prevent thrombosis (blood clot formation) and promotes endothelialization, the process of endothelial cells adhering to and forming a layer on the graft's inner surface [].
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